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Compound of Interest

Compound Name: SJ1008030 formic

Cat. No.: B12376149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SJ1008030 formic acid is a potent and selective Proteolysis Targeting Chimera (PROTAC)

designed to induce the degradation of Janus kinase 2 (JAK2).[1][2][3] As a heterobifunctional

molecule, SJ1008030 recruits an E3 ubiquitin ligase to the JAK2 protein, leading to its

ubiquitination and subsequent degradation by the proteasome. This targeted protein

degradation offers a powerful therapeutic strategy for malignancies driven by aberrant JAK2

signaling, such as certain types of leukemia.[1][4] The use of CRISPR-Cas9 gene editing

technology in conjunction with SJ1008030 allows for precise investigation into the compound's

mechanism of action and its effects on specific genetic backgrounds, such as cell lines

engineered with specific JAK2 mutations or knockouts.

These application notes provide detailed protocols for utilizing SJ1008030 in CRISPR-edited

cell lines to study its efficacy and mechanism of action.

Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of SJ1008030.

Table 1: In Vitro Potency of SJ1008030 in MHH-CALL-4 Cells
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Parameter Cell Line Value Reference

IC50 MHH-CALL-4 5.4 nM [1][2][3][4]

EC50 MHH-CALL-4 5.4 nM [5]

Table 2: In Vitro Degradation Activity of SJ1008030

Parameter Cell Line
Concentrati
on Range

Duration Effect Reference

Protein

Degradation
MHH-CALL-4 0 - 4.3 µM 72 h

Dose-

dependent

degradation

of JAKs,

GSPT1, and

IKZF1

[1][4]

Protein

Degradation

SJBALL0214

15 (xenograft

bone marrow)

0 - 10 µM 24 h

Dose-

dependent

degradation

of JAK2 and

GSPT1

[1][4]

Signaling Pathway
The primary mechanism of action of SJ1008030 involves the targeted degradation of JAK2, a

key component of the JAK/STAT signaling pathway. This pathway is crucial for mediating

cellular responses to various cytokines and growth factors. Aberrant activation of this pathway

is a hallmark of many cancers.
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Caption: Mechanism of action of SJ1008030 in the JAK/STAT pathway.
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Experimental Protocols
Generation of JAK2 Knockout Cell Lines using CRISPR-
Cas9
This protocol describes the generation of a stable JAK2 knockout cell line to serve as a

negative control for SJ1008030 treatment.
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gRNA Design & Vector Construction

Transfection & Selection

Validation & Expansion

Design gRNAs targeting JAK2

Clone gRNAs into Cas9 expression vector

Transfect cells with CRISPR-Cas9 plasmid

Culture target cells (e.g., MHH-CALL-4)

Select for transfected cells (e.g., antibiotic resistance)

Isolate single cell clones

Validate JAK2 knockout by sequencing

Confirm absence of JAK2 protein by Western Blot

Expand validated knockout clones

Click to download full resolution via product page

Caption: Workflow for generating a JAK2 knockout cell line.
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Materials:

Target cell line (e.g., MHH-CALL-4)

CRISPR-Cas9 plasmid targeting human JAK2[6][7]

Lipofectamine™ 3000 or other transfection reagent

Puromycin or other selection antibiotic

Complete cell culture medium

96-well plates

PCR reagents and primers for JAK2 sequencing

Antibodies for Western blotting (JAK2, β-actin)

Protocol:

gRNA Design and Plasmid Preparation:

Design at least two guide RNAs (gRNAs) targeting an early exon of the JAK2 gene to

ensure a frameshift mutation leading to a knockout.

Clone the gRNAs into a suitable CRISPR-Cas9 expression vector that also contains a

selection marker (e.g., puromycin resistance).

Prepare high-quality, endotoxin-free plasmid DNA.

Transfection:

Seed the target cells in a 6-well plate at a density that will result in 70-90% confluency on

the day of transfection.

Transfect the cells with the JAK2-targeting CRISPR-Cas9 plasmid according to the

manufacturer's protocol for your chosen transfection reagent.

Selection:
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48 hours post-transfection, begin selection by adding the appropriate concentration of

puromycin to the culture medium.

Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing

medium every 2 days, until non-transfected control cells are completely eliminated.

Single-Cell Cloning:

After selection, dilute the surviving cells to a concentration of 0.5-1 cell per 100 µL and

plate 100 µL per well in a 96-well plate.

Allow single colonies to grow for 1-2 weeks.

Validation:

Genomic DNA Analysis: Once colonies are established, expand them and extract genomic

DNA. Perform PCR to amplify the targeted region of the JAK2 gene and sequence the

PCR product to identify clones with frameshift mutations.

Western Blot Analysis: Lyse the cells from validated clones and perform a Western blot to

confirm the absence of JAK2 protein expression. Use a wild-type cell lysate as a positive

control.

Expansion:

Expand the validated JAK2 knockout clones for use in subsequent experiments.

Cell Viability Assay
This protocol is for assessing the cytotoxic effects of SJ1008030 on both wild-type and

CRISPR-edited cell lines. The MTT or CellTiter-Glo assay can be used.

Materials:

Wild-type and JAK2 knockout cell lines

SJ1008030 formic acid
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96-well plates

Complete cell culture medium

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit[8][9]

Plate reader

Protocol (MTT Assay):

Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

Allow cells to attach and resume growth overnight.

Prepare serial dilutions of SJ1008030 in complete culture medium.

Remove the old medium and add 100 µL of the SJ1008030 dilutions to the respective wells.

Include a vehicle control (DMSO).

Incubate the plate for 72 hours at 37°C in a humidified incubator.

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and

incubate overnight at 37°C to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the IC50 value by plotting the percentage of cell viability versus the log

concentration of SJ1008030.

Western Blot Analysis of JAK2 Degradation
This protocol is to confirm the degradation of JAK2 and assess the phosphorylation status of

downstream STAT proteins following SJ1008030 treatment.
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Cell Treatment & Lysis

Electrophoresis & Transfer

Immunodetection

Seed cells and treat with SJ1008030

Lyse cells to extract proteins

Quantify protein concentration

Separate proteins by SDS-PAGE

Transfer proteins to a PVDF membrane

Block membrane to prevent non-specific binding

Incubate with primary antibodies (JAK2, p-STAT5, STAT5, β-actin)

Incubate with HRP-conjugated secondary antibody

Detect signal using chemiluminescence

Click to download full resolution via product page

Caption: General workflow for Western blot analysis.
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Materials:

Wild-type and JAK2 knockout cell lines

SJ1008030 formic acid

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin[10]

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:

Seed cells in a 6-well plate and grow to 70-80% confluency.

Treat the cells with various concentrations of SJ1008030 for the desired time (e.g., 24

hours).

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again with TBST and detect the protein bands using a

chemiluminescent substrate and an imaging system.

Analyze the band intensities to determine the extent of JAK2 degradation and the change in

STAT5 phosphorylation. β-actin is used as a loading control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: SJ1008030 Formic
Acid in CRISPR-Edited Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376149#sj1008030-formic-in-crispr-edited-cell-
lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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